(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid
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Overview
Description
(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. The presence of the L(+)-Tartaric acid moiety further enhances its stereochemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepinone Core: The initial step involves the cyclization of an appropriate precursor to form the benzazepinone core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents such as ammonia or amines.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using L(+)-Tartaric acid to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: The parent compound without the L(+)-Tartaric acid moiety.
(3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: The enantiomer of the compound.
Other Benzazepinones: Compounds with similar benzazepinone cores but different substituents.
Uniqueness
The presence of the L(+)-Tartaric acid moiety in (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one enhances its chiral properties, making it more suitable for specific applications in chiral synthesis and drug development. This unique feature distinguishes it from other similar compounds and contributes to its versatility in scientific research.
Biological Activity
(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, commonly referred to as benzazepinone, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.22 g/mol
- CAS Number : 137036-54-5
Biological Activity Overview
Research indicates that (3S)-3-amino-benzazepinones exhibit a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antitumor Properties : Potential as a cytotoxic agent in cancer therapy.
- Neuroprotective Effects : Possible implications in neurodegenerative diseases.
Antimicrobial Activity
A study evaluated the antibacterial properties of synthesized derivatives of benzazepinone against common pathogens. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Benzazepinone | E. coli | 15 |
Benzazepinone | S. aureus | 18 |
Benzazepinone | K. pneumoniae | 12 |
The study utilized the agar diffusion method to assess the antibacterial activity, confirming the compound's potential as a lead for developing new antibiotics .
Antitumor Activity
Research has suggested that benzazepinones may possess antitumor properties. A notable case study involved the synthesis of benzazepinone derivatives and their evaluation against various cancer cell lines. The findings revealed that certain derivatives exhibited cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective concentrations for inhibiting cell proliferation.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Benzazepinone | MCF-7 | 25 |
Benzazepinone | A549 | 30 |
These results suggest that modifications to the benzazepinone structure could enhance its antitumor efficacy .
Neuroprotective Effects
The neuroprotective potential of (3S)-3-amino-benzazepinone has been investigated in models of neurodegeneration. In vitro studies demonstrated that this compound could mitigate oxidative stress-induced neuronal damage. The mechanism involves the modulation of antioxidant enzyme activity and reduction of apoptotic markers in neuronal cells exposed to neurotoxic agents.
Synthesis and Characterization
The synthesis of (3S)-3-amino-benzazepinone typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR and FTIR spectroscopy to confirm structural integrity and purity.
Synthesis Pathway
- Start with appropriate aniline derivatives.
- Conduct cyclization reactions under acidic conditions.
- Purify the resulting product through recrystallization.
Properties
Molecular Formula |
C14H18N2O7 |
---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(3S)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C10H12N2O.C4H6O6/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13;5-1(3(7)8)2(6)4(9)10/h1-4,8H,5-6,11H2,(H,12,13);1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 |
InChI Key |
UASTWASWKWPPOS-YIDNRZKSSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2NC(=O)[C@H]1N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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